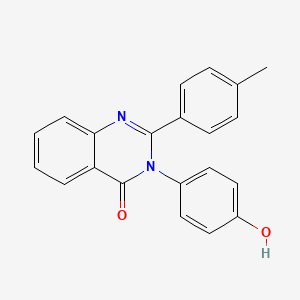

N-(2-methoxybenzyl)-9H-xanthene-9-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-methoxybenzyl)-9H-xanthene-9-carboxamide belongs to a class of organic compounds that exhibit a wide range of biological activities and applications in materials science. These compounds are characterized by the xanthene backbone, a tricyclic aromatic system, which can be functionalized to achieve desired properties and activities.

Synthesis Analysis

The synthesis of xanthene derivatives, including compounds similar to N-(2-methoxybenzyl)-9H-xanthene-9-carboxamide, often involves nucleophilic substitution reactions, followed by specific functionalization steps. For example, new organosoluble and optically transparent polyamides containing xanthene units have been synthesized from specific aromatic dicarboxylic acids through polycondensation with aromatic diamines (Guo et al., 2015). This illustrates the typical synthetic routes involving xanthene derivates, highlighting the versatility of xanthene chemistry in creating complex molecules.

Molecular Structure Analysis

Xanthene derivatives exhibit diverse molecular structures that significantly influence their chemical and physical properties. For instance, crystal and molecular structure analysis of related compounds, like 4-o-(4-methoxybenzoyl)-2-methyl-N-(2-pyridal)-2H-1,2-benzothiazine-3-carboxamide-1,1-dioxide, revealed specific intermolecular interactions forming a three-dimensional framework structure (Chakraborty et al., 2007). Such analyses are crucial for understanding the behavior and reactivity of xanthene derivatives.

Chemical Reactions and Properties

The chemical reactivity of xanthene derivatives, including N-(2-methoxybenzyl)-9H-xanthene-9-carboxamide, is influenced by the presence of functional groups that can participate in various chemical reactions. For example, the synthesis and Wagner-Meerwein rearrangement of 9-(α-Hydroxyalkyl)xanthenes to 10-Substituted Dibenz[b,f]oxepins indicate the potential for structural transformations under specific conditions, which can alter the chemical properties of the xanthene derivatives (Storz et al., 2005).

Physical Properties Analysis

Xanthene derivatives demonstrate a range of physical properties, such as solubility, glass transition temperatures, and thermal stability, which can be tailored through molecular design. For instance, polyamides containing xanthene cardo groups showed high glass transition temperatures and good solubility in polar solvents, indicating their potential for high-performance material applications (Sheng et al., 2009).

Chemical Properties Analysis

The chemical properties of xanthene derivatives, such as N-(2-methoxybenzyl)-9H-xanthene-9-carboxamide, are characterized by their reactivity towards various chemical reagents and conditions. The development of new carboxamide protecting groups illustrates the innovative approaches to modify the reactivity and stability of xanthene derivatives for specific applications (Muranaka et al., 2011).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-9H-xanthene-9-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO3/c1-25-18-11-5-2-8-15(18)14-23-22(24)21-16-9-3-6-12-19(16)26-20-13-7-4-10-17(20)21/h2-13,21H,14H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMVLOKIBGZYEND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxybenzyl)-9H-xanthene-9-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{2-[(3S*,4R*)-3-(dimethylamino)-4-propyl-1-pyrrolidinyl]-2-oxoethyl}-2-fluorophenol](/img/structure/B5531200.png)

![8-(2,3-dimethylbenzoyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5531210.png)

![5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5531216.png)

![N-{[1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5531217.png)

![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5531228.png)

![(3R*,4S*)-4-cyclopropyl-1-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]pyrrolidin-3-amine](/img/structure/B5531235.png)

![4-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}benzaldehyde oxime](/img/structure/B5531243.png)

![1-[(4-chloro-3-methyl-5-isoxazolyl)carbonyl]-4-(5-chloro-2-methylphenyl)piperazine](/img/structure/B5531252.png)

![N-1,9-dioxaspiro[5.5]undec-4-yl-4-(2,4-dioxoimidazolidin-1-yl)benzamide](/img/structure/B5531257.png)

![(3aR*,6S*)-N-methyl-2-(3-methylbutyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5531267.png)

![1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-4-(4-fluorophenyl)piperazine](/img/structure/B5531278.png)